molecular formula C7H4BrFN2O3 B6244788 2-bromo-6-fluoro-4-nitrobenzamide CAS No. 1807088-76-1

2-bromo-6-fluoro-4-nitrobenzamide

Cat. No.: B6244788
CAS No.: 1807088-76-1
M. Wt: 263
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Description

2-Bromo-6-fluoro-4-nitrobenzamide is a substituted benzamide derivative featuring a bromine atom at position 2, fluorine at position 6, and a nitro group at position 4. The benzamide core (C₆H₅CONH₂) provides a rigid aromatic framework, while the substituents influence electronic properties, solubility, and reactivity. The nitro group is strongly electron-withdrawing, while bromine and fluorine contribute moderate electron-withdrawing effects.

Properties

CAS No.

1807088-76-1

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-4-nitrobenzamide typically involves the nitration of 2-bromo-4-fluoroaniline followed by amidation. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at controlled temperatures. The resulting nitro compound is then reacted with an appropriate amide source to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvents like chloroform and reagents such as sulfuric acid and nitric acid are commonly used in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituent positions, functional groups, and electronic effects:

Compound Name Substituents (Positions) Functional Group Key Electronic Effects
2-Bromo-6-fluoro-4-nitrobenzamide Br (2), F (6), NO₂ (4) Benzamide Strong deactivation (NO₂), moderate deactivation (Br, F); meta-directing overall
2-Fluoro-4-bromo-6-nitroaniline F (2), Br (4), NO₂ (6) Aniline (NH₂) NH₂ (activating) competes with NO₂ (deactivating); mixed ortho/para and meta-directing
2-Bromo-6-chloro-4-methylbenzamide Br (2), Cl (6), CH₃ (4) Benzamide CH₃ (electron-donating) vs. Br/Cl (deactivating); mixed directing effects
(S)-N-(2-bromo-6-chlorophenyl)-...* Br (2), Cl (6), CF₃, CN, OH Benzamide Strongly deactivated (CF₃, CN); steric hindrance and hydrogen bonding potential

*Compound 13y from ; abbreviated for clarity.

Key Observations:
  • Nitro vs. Methyl at Position 4 : In this compound, the nitro group creates a highly electron-deficient ring, favoring electrophilic substitution at meta positions. In contrast, 2-bromo-6-chloro-4-methylbenzamide’s methyl group donates electrons, increasing ring reactivity at ortho/para positions .
  • Halogen Effects : Fluorine’s small size and high electronegativity result in weaker deactivation compared to chlorine or bromine. This impacts solubility and lipophilicity; bromine increases polarizability, enhancing lipophilic character .
  • Functional Group Influence: The aniline derivative (2-fluoro-4-bromo-6-nitroaniline) exhibits competing electronic effects (activating NH₂ vs. deactivating NO₂/Br), making its reactivity context-dependent. Benzamide derivatives, however, are uniformly deactivated due to the amide group’s resonance effects .

Solubility and Physicochemical Properties

  • Nitro-Containing Compounds : Exhibit lower aqueous solubility due to strong electron-withdrawing effects (e.g., this compound vs. 2-bromo-6-chloro-4-methylbenzamide) .

Research Findings and Implications

  • Medicinal Chemistry : Benzamide derivatives with nitro groups are investigated as protease inhibitors, where electron withdrawal enhances binding to enzymatic pockets .
  • Agrochemicals : Methyl-substituted benzamides (e.g., 2-bromo-6-chloro-4-methylbenzamide) show higher soil persistence compared to nitro derivatives, favoring herbicide design .
  • Electronic Tuning : Substituent position significantly affects bioactivity. For example, fluorine at position 6 (vs. chlorine) in benzamides reduces toxicity in mammalian cell assays .

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